![molecular formula C15H12N2O2 B2505365 N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide CAS No. 176693-70-2](/img/structure/B2505365.png)
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide
Overview
Description
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H12N2O2 . It is also known as (1,3-benzoxazol-2-yl)(phenyl)methanamine . The compound has a molecular weight of 224.26 .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide, involves straightforward chemistry without any quantitative chromatographic separations . The amidation of 3-benzoxazolyl aniline with the chloroacetyl functional group resulted in a good antimalarial activity . Moreover, chloroacetyl functionalization of benzoxazolyl aniline serves as a good early goal for constructing and synthesizing new antimicrobial and antiprotozoal agents .Molecular Structure Analysis
The 1,3-benzoxazole ring system is essentially planar . It makes a dihedral angle with the benzene ring of the methoxyphenyl group . Two intramolecular N-H⋯O and N-H⋯N hydrogen bonds occur, forming (5) and (7) ring motifs, respectively .Physical And Chemical Properties Analysis
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide is a solid white-colored compound . It has a melting point of 183-185°C . The IR spectrum shows peaks at 3053 (CH arom.), 2913 (CH ali.), and 1595 (N=C) cm−1 .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Benzoxazole derivatives, including N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide, serve as valuable starting materials in drug discovery. Researchers have explored their mechanistic approaches and synthesized various analogs. These compounds exhibit a broad substrate scope and functionalization potential, leading to diverse biological activities:
- Anti-cancer : Some derivatives exhibit anti-cancer properties, inhibiting the growth of cancer cells in vitro .
Synthetic Organic Chemistry
The synthesis of benzoxazole derivatives has seen significant advancements. Researchers have employed various pathways and catalysts to access these compounds:
- 2-Aminophenol as a Precursor : Benzoxazoles can be synthesized using 2-aminophenol as a starting material. Reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones have been explored under different conditions and catalysts (nanocatalysts, metal catalysts, and ionic liquid catalysts) .
properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10(18)16-12-7-3-2-6-11(12)15-17-13-8-4-5-9-14(13)19-15/h2-9H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDUXNCIVBNURM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]acetamide |
Synthesis routes and methods
Procedure details
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